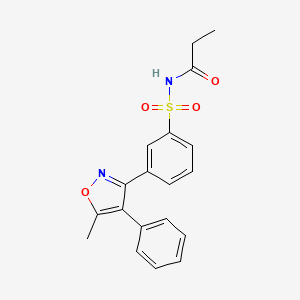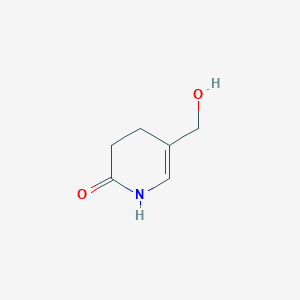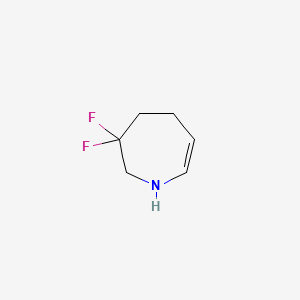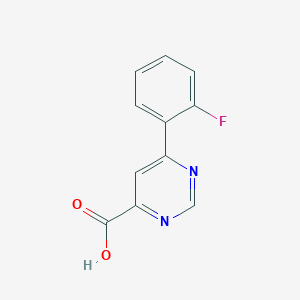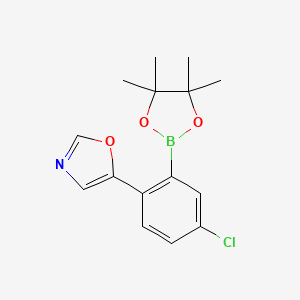
5-Bromo-2-fluoro-3,4-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, featuring bromine, fluorine, and two methyl groups as substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3,4-dimethylbenzoic acid typically involves the bromination and fluorination of 3,4-dimethylbenzoic acid. A common method includes:
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoro-3,4-dimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroquinones and reduced derivatives.
Applications De Recherche Scientifique
5-Bromo-2-fluoro-3,4-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-3,4-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-fluoro-1,3-dimethylbenzene: Similar structure but lacks the carboxylic acid group.
3-Bromo-5-fluorobenzoic acid: Similar structure but different positioning of substituents.
4-Bromo-2,5-difluorobenzoic acid: Contains two fluorine atoms and a different substitution pattern.
Uniqueness
5-Bromo-2-fluoro-3,4-dimethylbenzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms, along with two methyl groups, provides a distinct electronic and steric environment, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H8BrFO2 |
|---|---|
Poids moléculaire |
247.06 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-3,4-dimethylbenzoic acid |
InChI |
InChI=1S/C9H8BrFO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,1-2H3,(H,12,13) |
Clé InChI |
FZRRYXVLCCQWCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1C)F)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


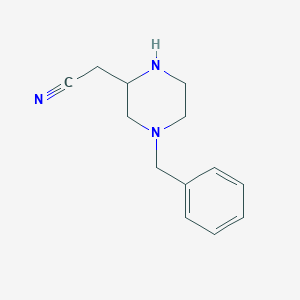



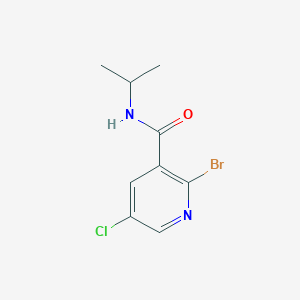
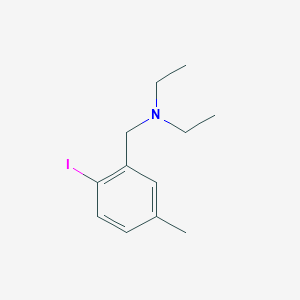
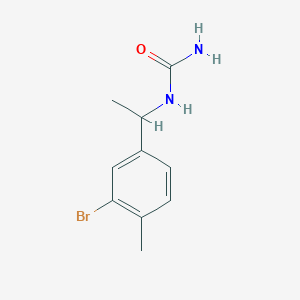
![2,5-Difluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B14768124.png)
